molecular formula C9H10N2O B1221376 Phenidone CAS No. 92-43-3

Phenidone

Cat. No.: B1221376
CAS No.: 92-43-3
M. Wt: 162.19 g/mol
InChI Key: CMCWWLVWPDLCRM-UHFFFAOYSA-N
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Description

Phenidone, also known as 1-phenyl-3-pyrazolidinone, is an organic compound primarily used as a photographic developer. It was first prepared in 1890, but its reducing properties were discovered in 1940 by J. D. Kendall in the laboratories of Ilford Limited . This compound has five to ten times the developing power of Metol and is known for its low toxicity and non-irritating properties .

Chemical Reactions Analysis

Phenidone functions as a reducing agent and undergoes several types of chemical reactions:

Common reagents used in these reactions include silver bromide for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are metallic silver and N-phenyl-hydroxypyrazole .

Comparison with Similar Compounds

Phenidone is unique in its high developing power and low toxicity compared to other photographic developers like Metol . Similar compounds include:

This compound’s unique combination of high efficacy and low toxicity makes it a preferred choice in various applications.

Properties

IUPAC Name

1-phenylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCWWLVWPDLCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
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DSSTOX Substance ID

DTXSID1049433
Record name 1-Phenyl-3-pyrazolidinone
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Molecular Weight

162.19 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 3-Pyrazolidinone, 1-phenyl-
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Vapor Pressure

0.0000163 [mmHg]
Record name Phenidone
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CAS No.

92-43-3
Record name Phenidone
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Record name 1-PHENYL-3-PYRAZOLIDINONE
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Synthesis routes and methods

Procedure details

Phenylhydrazine (10.8 g, 0.1 mol), and acrylamide (7.8 g, 0.11 mol), pulverized potassium hydroxide (12.5 g, 0.22) and a catalytic amount of tetrabutylammonium bromide is refluxed for 30 minutes. The precipitate is filtered and washed with toluene. The crystalline sold is dissolved in water. Acidification with acetic acid, filtration and drying gives 1-phenyl-3-pyrazolidone.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Phenidone (1-phenyl-3-pyrazolidinone) exhibits its primary mechanism of action through the inhibition of lipoxygenase enzymes. [] Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules like leukotrienes and lipoxins. [] By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, ultimately mitigating inflammation. [, , , , , ]

A: * Molecular formula: C9H10N2O [, ]* Molecular weight: 162.19 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: this compound exhibits characteristic absorbance peaks in the UV region. [, , , ] * Electron paramagnetic resonance (EPR) spectroscopy: EPR studies have been used to investigate the free radical formed during this compound's oxidation. [, ]

A: this compound exhibits good stability in alkaline solutions, particularly in the presence of hydroquinone and sulfite, where it primarily oxidizes to a stable free radical. [, , , ] In the absence of these stabilizing agents, this compound undergoes further oxidation in alkaline solutions, leading to colored products. [] Its stability under various pH conditions and in different formulations requires further investigation. []

A: While this compound itself is not a catalyst, its role in photographic development involves a catalytic cycle. [, ] this compound, acting as an auxiliary developer, is rapidly oxidized by silver halide in the photographic emulsion. [, ] The resulting this compound radical is then reduced back to its active form by the primary developer, typically hydroquinone, which itself becomes oxidized. [, ] This continuous cycle of oxidation and reduction enables this compound to accelerate the development process significantly.

A: Research suggests that while the phenyl group in this compound's structure is crucial for strong superadditivity in photographic development, it is not essential for the superadditive effect itself. [] This finding highlights the possibility of substituting the phenyl group with other moieties while retaining some level of activity. Further SAR studies with various this compound analogs would be needed to fully understand the impact of structural modifications on its potency, selectivity, and biological activities.

ANone: The provided research papers primarily focus on the biochemical and pharmacological aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations specific to its use or handling.

ANone:

    • This compound effectively inhibits lipoxygenase activity in various cell-free systems. [, , ]
    • It inhibits the release of arachidonic acid metabolites from stimulated cells. [, ]
    • This compound was also shown to decrease sulfur mustard-increased proteolytic activity in skin homogenates. []
    • This compound significantly reduces proteinuria and the incidence of stroke in stroke-prone spontaneously hypertensive rats. []
    • It attenuates angiotensin II-induced vascular contractility and blood pressure in renovascular hypertensive rats. []
    • It provides protection against cold-induced blood-brain barrier disruption in rats and guinea pigs. []
    • This compound can inhibit carbon tetrachloride-induced acute liver injury in rats. []
    • It was shown to decrease PMNL recruitment and migration in a hamster model of periodontitis. []
    • Studies also suggest that this compound can reduce sulfur mustard-induced skin injury in hairless guinea pigs. []

    A: this compound emerged as a photographic developing agent in the mid-20th century. [, ] Its early applications focused on its synergistic effects with hydroquinone in black and white photography, significantly enhancing developing speed and image quality. [, , , ] Further research revealed its inhibitory activity against lipoxygenase and cyclooxygenase enzymes, opening avenues for exploring its therapeutic potential in inflammatory conditions. [, , , , , , , , ]

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